5-bromo-7-chloro-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-chloro-1H-indole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5BrClNO2. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The compound is characterized by the presence of bromine and chlorine atoms at the 5 and 7 positions of the indole ring, respectively, and a carboxylic acid group at the 2 position .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound, 5-bromo-1h-indole-2-carbohydrazide, interacts with leu889, ile888, and leu1019 through four pi-alkyl interactions and forms one h-bond with asp1046 . This interaction could potentially alter the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence various biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
5-bromo-7-chloro-1H-indole-2-carboxylic Acid exhibits various biochemical properties that make it a valuable compound in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit various enzymes and proteins, leading to significant biological effects . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s ability to interact with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function . This binding interaction is crucial for the compound’s biological effects, as it can modulate key biochemical pathways and processes. Understanding the molecular mechanism of this compound is essential for developing targeted therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. Indole derivatives, including this compound, have shown varying degrees of stability and degradation under different experimental conditions . These temporal effects are important for understanding the compound’s behavior in biological systems and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with specific dosages leading to significant biological outcomes . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for developing safe and effective treatment strategies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to significant biological effects . The compound’s role in metabolic pathways is essential for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution of this compound is essential for developing targeted delivery strategies and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound’s biological effects, as it can influence key cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid typically involves the bromination and chlorination of indole derivatives. One common method includes the bromination of 7-chloroindole-2-carboxylic acid using bromine in acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-chloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Indole oxides.
Reduction Products: Reduced indole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-bromo-7-chloro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-bromoindole-2-carboxylic acid
- 7-chloroindole-2-carboxylic acid
- 5-bromo-1H-indole-2-carboxylic acid ethyl ester
Uniqueness
5-bromo-7-chloro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMKGRZJTYUGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-31-8 |
Source
|
Record name | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.